molecular formula C9H15N3S2 B12927234 (3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid CAS No. 62103-30-4

(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid

Cat. No.: B12927234
CAS No.: 62103-30-4
M. Wt: 229.4 g/mol
InChI Key: ZIDIYRIZWUYTTJ-UHFFFAOYSA-N
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Description

(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid is a chemical compound with the molecular formula C9H15N3S2 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Properties

CAS No.

62103-30-4

Molecular Formula

C9H15N3S2

Molecular Weight

229.4 g/mol

IUPAC Name

3-(2,4-dimethylimidazol-1-yl)propylcarbamodithioic acid

InChI

InChI=1S/C9H15N3S2/c1-7-6-12(8(2)11-7)5-3-4-10-9(13)14/h6H,3-5H2,1-2H3,(H2,10,13,14)

InChI Key

ZIDIYRIZWUYTTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N1)C)CCCNC(=S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid typically involves the reaction of 2,4-dimethylimidazole with a suitable alkylating agent, followed by the introduction of the carbamodithioic acid moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines. Substitution reactions can lead to various substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Applications

Recent studies have demonstrated that compounds containing the imidazole moiety exhibit notable antimicrobial properties. For example:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acidStaphylococcus aureus16 µg/mL
(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acidEscherichia coli32 µg/mL

The presence of the dithiocarbamate group is believed to enhance the antimicrobial efficacy by interfering with bacterial metabolic pathways.

Anticancer Potential

The anticancer activity of (3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid has been investigated in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis. Notable findings include:

Cell LineIC50 (µM)Mechanism of Action
HCT116 (colon cancer)<10Induction of apoptosis via caspase activation
A431 (skin cancer)<15Increased reactive oxygen species production

These mechanisms suggest that the compound may interact with cellular signaling pathways critical for cancer progression.

Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of (3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid against clinically relevant pathogens. The study revealed significant inhibition of biofilm formation in Staphylococcus aureus, indicating potential use as an anti-biofilm agent.

Study 2: Anticancer Research

Another study evaluated the anticancer effects of this compound on various human cancer cell lines. Results indicated that it induced apoptosis through the activation of specific caspases and increased levels of reactive oxygen species, leading to cell cycle arrest at critical checkpoints.

Mechanism of Action

The mechanism of action of (3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: A simpler imidazole derivative with similar structural features.

    4-Methylimidazole: Another imidazole derivative with a methyl group at the 4-position.

    1,3-Dimethylimidazole: An imidazole derivative with methyl groups at positions 1 and 3.

Uniqueness

(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid is unique due to the presence of the carbamodithioic acid moiety, which imparts distinct chemical and biological properties

Biological Activity

(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on available literature.

Chemical Structure and Properties

The compound features a propyl chain linked to a carbamodithioic acid moiety and an imidazole ring, which is known for its diverse biological activities. The presence of sulfur in the dithioic acid group contributes to its reactivity and ability to interact with various biological targets.

Research indicates that carbamodithioic acids can influence several biological pathways:

  • Enzyme Modulation : Compounds similar to carbamodithioic acids have been shown to activate key metabolic enzymes such as pyruvate kinase M2 (PKM2), which plays a crucial role in cancer metabolism .
  • Antimicrobial Activity : Carbamodithioic acids exhibit antimicrobial properties by disrupting microbial cell membranes and inhibiting essential enzymatic functions .

Anticancer Properties

Studies suggest that derivatives of carbamodithioic acids may serve as potential anticancer agents. For instance, compounds activating PKM2 may help revert the Warburg effect in cancer cells, leading to altered metabolism and reduced proliferation .

Antimicrobial Effects

Carbamodithioic acids have demonstrated significant antimicrobial activity against various pathogens. A study on difatty acyl carbamodithioic acid revealed effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans . The results indicated high biological activity with minimal cytotoxicity to human cells.

Case Studies

StudyFindings
Activation of PKM2 A series of carbamodithioic acid analogs were found to selectively activate PKM2, leading to reduced proliferation in cancer cell lines (HCT116, HeLa) .
Antimicrobial Evaluation Difatty acyl carbamodithioic acid showed significant antimicrobial activity with LC50 values indicating potent effects against bacterial strains .
Toxicity Assessment In vivo studies reported no significant toxicity in mice at high doses (2000 mg/kg), suggesting a favorable safety profile .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of carbamodithioic acids. Variations in substituents on the imidazole ring or the propyl chain can significantly alter potency and selectivity against specific biological targets.

Q & A

Basic: What synthetic methodologies are recommended for preparing (3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid?

Methodological Answer:
The synthesis typically involves coupling a pre-functionalized imidazole moiety with a carbamodithioic acid precursor. For the imidazole core, 2,4-dimethylimidazole can be alkylated using 3-chloropropylamine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propylamine side chain . The resulting intermediate is then reacted with carbon disulfide (CS₂) in the presence of a base (e.g., NaOH) to form the carbamodithioic acid group. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is critical to isolate the product. Characterization by ¹H/¹³C NMR and FTIR should confirm the presence of the thioamide (–C(=S)–NH–) and imidazole protons .

Basic: Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the imidazole protons (δ 6.8–7.2 ppm for aromatic protons) and methyl groups (δ 2.1–2.5 ppm). The carbamodithioic acid’s –NH– group may appear as a broad singlet (δ 8–10 ppm) .
  • FTIR : Stretching vibrations for C=S (1200–1050 cm⁻¹) and N–H (3300–3200 cm⁻¹) confirm the functional groups .
  • HRMS : High-resolution mass spectrometry (e.g., EI or ESI) validates the molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions) .
  • Elemental Analysis : Percentages of C, H, N, and S should align with theoretical values (±0.3% tolerance).

Advanced: How can crystallographic data resolve conformational ambiguities in the compound’s structure?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving conformational uncertainties. Use SHELX-97 for structure solution and refinement . ORTEP-3 can visualize the thermal ellipsoids to assess positional disorder or rotational flexibility in the propyl chain . For example, if NMR suggests multiple rotamers, SCXRD can confirm the dominant conformation in the solid state. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Compare the crystallographic data with computational models (DFT or MD simulations) to validate dynamic behavior in solution .

Advanced: How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:
Contradictions in biological activity often arise from:

  • Purity : Verify purity via HPLC (≥95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
  • Solubility : Test solubility in DMSO, PBS, or cell culture media to rule out aggregation artifacts.
  • Assay Conditions : Standardize protocols (e.g., incubation time, temperature) across studies. For receptor-binding assays, confirm target specificity using knockout models or competitive binding assays (e.g., SPR or ITC) .
  • Metabolic Stability : Use LC-MS to monitor degradation products in biological matrices .

Basic: What factors influence the compound’s stability during storage and handling?

Methodological Answer:
The carbamodithioic acid group is prone to oxidation and hydrolysis. Key stability considerations:

  • Storage : Store at –20°C under inert gas (N₂ or Ar) in amber vials to prevent light-induced degradation .
  • Solvent : Use anhydrous DMSO or ethanol for stock solutions; avoid aqueous buffers unless freshly prepared.
  • Handling : Work under a nitrogen atmosphere in a glovebox for long-term experiments. Monitor decomposition via TLC (silica gel, eluent: ethyl acetate/hexane) or NMR .

Advanced: What computational strategies can predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to imidazole-recognizing targets (e.g., cytochrome P450 or histamine receptors). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with the thioamide group) using MOE or Discovery Studio .

Basic: How can researchers validate the compound’s purity and identity post-synthesis?

Methodological Answer:

  • Combined Spectroscopy : Cross-validate NMR, FTIR, and HRMS data with literature values for analogous imidazole derivatives .
  • Melting Point : Compare observed mp with theoretical predictions (e.g., differential scanning calorimetry).
  • Elemental Analysis : Confirm C, H, N, S percentages match calculated values (deviation ≤0.3%) .

Advanced: What strategies mitigate challenges in crystallizing this compound for SCXRD?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion (e.g., ethanol/water or DMSO/ether) or slow evaporation from acetone .
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation.
  • Temperature Gradients : Test crystallization at 4°C, RT, and 37°C to identify optimal conditions .
  • Additives : Co-crystallize with supramolecular partners (e.g., crown ethers) to stabilize the lattice .

Advanced: How does the compound’s electronic structure influence its reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO). The electron-rich imidazole ring and electron-deficient thioamide group may dictate nucleophilic/electrophilic sites .
  • Spectroelectrochemistry : Monitor redox behavior (e.g., cyclic voltammetry) to identify oxidation-prone moieties (e.g., –C=S → –C=O) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
  • Spill Management : Neutralize spills with activated charcoal; dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

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